molecular formula C9H13N3O5 B150697 L-Cytidine CAS No. 26524-60-7

L-Cytidine

Numéro de catalogue: B150697
Numéro CAS: 26524-60-7
Poids moléculaire: 243.22 g/mol
Clé InChI: UHDGCWIWMRVCDJ-PSQAKQOGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a natural product found in Morinda citrifolia with data available.

Applications De Recherche Scientifique

Synthèse de médicaments antiviraux

La L-Cytidine est utilisée dans la synthèse de médicaments antiviraux, tels que le Molnupiravir, un traitement par voie orale du SARS-CoV-2 actuellement en phase 3 d’essais cliniques. Le processus biocatalytique du Molnupiravir met en évidence l’importance de la fabrication rentable de médicaments antiviraux à grande échelle .

Analyse des voies métaboliques

L’analyse de contrôle métabolique (ACM) utilise la this compound pour analyser les voies métaboliques, en particulier dans les processus de production de composés tels que la L-cystéine. Cette analyse aide à comprendre et à optimiser les états stationnaires métaboliques et les bases de données fluxome .

Essais enzymatiques

La this compound joue un rôle dans les essais enzymatiques, où elle est utilisée pour déterminer les concentrations de divers composés. Par exemple, un nouvel essai enzymatique pour déterminer la concentration de L-cystéine implique l’utilisation de la C-S lyase, qui catalyse l’élimination de la L-cystéine pour produire des sous-produits mesurables .

Analyse Biochimique

Biochemical Properties

L-Cytidine interacts with several enzymes, proteins, and other biomolecules. For instance, it is commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase) . Additional metabolic pathways, such as phosphorylation, can substantially contribute to its activation or inactivation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, cytidine deaminase APOBEC3A has been found to promote cell growth and ribosome biogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it is involved in the formation of CDP-choline, a major brain phospholipid . It also serves as a choline donor in the biosynthesis of the neurotransmitter acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving E. coli, it was found that overexpression of the heterologous pyrP and nupC genes increased the expression levels of uracil permease and nucleoside transporter, and cytidine production by E. coli was greatly improved .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that the median lethal dose (LD50) of IV citicoline in animal models is approximately 44 times higher than that of an equivalent IV dose of choline .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a key intermediate in the synthesis of phosphatidylcholine, a major brain phospholipid . It also serves as a choline donor in the biosynthesis of the neurotransmitter acetylcholine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been found that overexpression of the heterologous pyrP and nupC genes in E. coli increased the expression levels of uracil permease and nucleoside transporter, thereby enhancing the secretion of cytidine from E. coli .

Subcellular Localization

It is known that this compound is a component of RNA, suggesting that it is likely to be localized in the nucleus where RNA synthesis occurs .

Propriétés

IUPAC Name

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-PSQAKQOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276262
Record name L-Cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26524-60-7
Record name L-Cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cytidine
Reactant of Route 2
L-Cytidine
Reactant of Route 3
L-Cytidine
Reactant of Route 4
L-Cytidine
Reactant of Route 5
L-Cytidine
Reactant of Route 6
L-Cytidine
Customer
Q & A

Q1: What makes L-Cytidine a potential antiviral agent?

A1: Unlike its naturally occurring D-enantiomer, this compound demonstrates potent antiviral activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV) in vitro. [, , ] This is attributed to its unique interaction with viral enzymes, inhibiting their replication cycle. [, ]

Q2: How does this compound compare to its D-enantiomer (D-Cytidine) in terms of antiviral activity?

A2: this compound exhibits significantly higher potency against HBV compared to D-Cytidine. Specifically, this compound is approximately 1000 times more potent than its D-counterpart, 2',3'-dideoxy-beta-D-5-fluorocytidine (beta-D-FddC). [] This difference highlights the importance of stereochemistry in antiviral drug design.

Q3: How does this compound exert its antiviral effects against HIV-1 and HBV?

A3: While the precise mechanism of action is still under investigation, this compound likely acts as a chain terminator during viral DNA synthesis. [, ] It's suggested that this compound is phosphorylated within the cell to its active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA chain, ultimately halting further elongation.

Q4: Does this compound show any activity against other viruses?

A4: Research has shown that this compound and its 5-fluoro derivative, 2′,3′-Dideoxy-β-L-5-fluorocytidine (β-L-FddC), do not exhibit activity against Herpes Simplex Viruses 1 and 2. [] This suggests a degree of specificity towards HIV-1 and HBV.

Q5: Are there any known toxicities associated with this compound?

A5: While this compound shows a favorable toxicity profile compared to ddC, it has exhibited in vitro cellular toxicity in several leukocytic cell lines. [] Additionally, it has been shown to inhibit phytohemagglutinin-stimulated human peripheral blood mononuclear leukocyte proliferation, suggesting potential immunomodulatory effects. [, ] Further research is needed to fully elucidate its safety profile in vivo.

Q6: Has this compound been tested in clinical trials?

A6: To date, there are no published reports of clinical trials involving this compound. Further preclinical studies are crucial to assess its efficacy and safety before advancing to human trials.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C9H13N3O5, and its molecular weight is 243.22 g/mol.

Q8: What is the impact of structural modifications on the activity of this compound?

A8: Research suggests that even minor modifications to the this compound structure can significantly impact its antiviral activity and cytotoxicity. For instance, the addition of a fluorine atom at the 5-position of the cytosine base, creating β-L-FddC, leads to enhanced anti-HIV activity compared to the unmodified this compound. [, ] Conversely, the 4'-thio-L-nucleosides, incorporating a sulfur atom in the ribose ring, did not exhibit antiviral activity against HIV or HBV. [] This highlights the importance of exploring structure-activity relationships (SAR) to optimize the antiviral potency and safety of this compound derivatives.

Q9: Have any prodrugs of this compound been developed?

A9: Yes, to enhance the oral bioavailability of this compound, researchers have synthesized various prodrugs, such as the 3′-mono-, 5′-mono-, and 3′,5′-di-O-valinyl esters. [] Among these, the 3′-mono-O-valinyl derivative has shown promise as a potential anti-HBV agent due to its favorable pharmacokinetic profile in cynomolgus monkeys. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.